molecular formula C24H25ClN2O B11116255 2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide

2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide

Cat. No.: B11116255
M. Wt: 392.9 g/mol
InChI Key: ZFGBENDBUVGORD-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a chlorophenyl group, a cycloheptyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cycloheptyl Group Addition: The cycloheptyl group can be added via a Grignard reaction, where cycloheptyl magnesium bromide is reacted with the quinoline derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and mild heating.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group, in particular, may enhance its binding affinity to certain molecular targets, leading to improved biological activity compared to similar compounds with different cycloalkyl groups.

Properties

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-cycloheptyl-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C24H25ClN2O/c1-16-22(24(28)26-19-11-4-2-3-5-12-19)20-13-6-7-14-21(20)27-23(16)17-9-8-10-18(25)15-17/h6-10,13-15,19H,2-5,11-12H2,1H3,(H,26,28)

InChI Key

ZFGBENDBUVGORD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4CCCCCC4

Origin of Product

United States

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